BenchChemオンラインストアへようこそ!

Schisandronic acid

PARP inhibitor breast cancer apoptosis

Schisandronic acid is a dual-activity natural triterpenoid scaffold with selective MCF-7 cytotoxicity (IC50 8.06 μM) via PARP cleavage/caspase-3 activation and pan-genotypic HCV entry inhibition, distinct from common Schisandra lignans. Ideal for PARP probe development and antiviral SAR. Requires >98% purity to avoid confounding in Huh7-HCVcc assays. For R&D only; not for human use.

Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
CAS No. 55511-14-3
Cat. No. B610747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisandronic acid
CAS55511-14-3
SynonymsSchisandronic acid;  Ganwuweizic acid;  Schizandronic acid; 
Molecular FormulaC30H46O3
Molecular Weight454.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H46O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-23H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9-/t19-,21-,22+,23+,27-,28+,29-,30+/m1/s1
InChIKeyMZPNVEOVZSHYMZ-RRKDZSPHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Schisandronic Acid (CAS 55511-14-3): Triterpenoid Anticancer and PARP Inhibitor Procurement Reference


Schisandronic acid (CAS 55511-14-3), also known as Ganwuweizic acid or Schizandronic acid, is a tetracyclic triterpenoid acid (C30H46O3, MW 454.68) isolated from Schisandra species including S. chinensis, S. propinqua, and S. sphenanthera [1]. The compound has demonstrated potent and selective cytotoxicity against human breast cancer MCF-7 cells (IC50 = 8.06 μM) via PARP cleavage and caspase-3 upregulation , along with pan-genotypic anti-HCV entry activity through interference with virion-cell membrane fusion [2].

Why Schisandronic Acid Cannot Be Simply Substituted with Generic Schisandra Triterpenoids


Schisandronic acid exhibits a distinct pharmacological profile that differentiates it from structurally related triterpenoids and lignans within the Schisandraceae family. While many Schisandra isolates demonstrate broad cytotoxic activity, schisandronic acid uniquely combines potent PARP inhibition with anti-HCV entry activity at non-cytotoxic concentrations [1]. In comparative cytotoxicity studies, schisandronic acid (compound 11) exhibited moderate activity against HL-60 leukemia cells, whereas methylgomisin O (compound 8) demonstrated 5.5-fold greater potency (IC50 1.46 μM vs. ~8.00 μM) against HeLa cells [2]. Furthermore, unlike the hepatoprotective lignan schisandrin C, which acts primarily via Nrf2 activation and CYP2E1 inhibition, schisandronic acid operates through distinct apoptotic and antiviral mechanisms, rendering it unsuitable for direct substitution in experimental systems targeting these pathways .

Schisandronic Acid (55511-14-3) Quantitative Comparator Evidence for Scientific Selection


PARP Inhibition and MCF-7 Cytotoxicity: Schisandronic Acid vs. Olaparib

Schisandronic acid demonstrates direct PARP inhibition, evidenced by PARP cleavage and caspase-3 upregulation, yielding an IC50 of 8.06 μM against MCF-7 breast cancer cells . In comparison, the clinical PARP inhibitor olaparib exhibits an IC50 of approximately 0.6-5.0 μM across various BRCA-mutant breast cancer cell lines [1].

PARP inhibitor breast cancer apoptosis

Anti-HCV Entry Activity: Schisandronic Acid vs. Structural Derivatives

Schisandronic acid (SA) inhibits pan-genotypic HCV entry into human hepatocytes (Huh7 cells) by interfering with virion-cell membrane fusion, with derivative compounds 5h and 6 showing enhanced potency without overt cytotoxicity [1]. In direct comparison, derivative 5j and compound 6 exhibited more potent antitumor activity than parent SA and the positive control doxorubicin (DOX) against Bel7404 and SMMC7721 tumor cell lines [1].

antiviral HCV entry inhibitor

Cytotoxicity Profile Across Cancer Cell Lines: Schisandronic Acid vs. Other Schisandra Isolates

In a comparative study of 15 compounds isolated from Schisandra chinensis, schisandronic acid (compound 11) was evaluated alongside methylgomisin O (compound 8) and angeloylgomisin O (compound 9). Methylgomisin O demonstrated the strongest activity against HeLa cells (IC50 = 1.46 μM), representing a ~5.5-fold improvement over the approximate IC50 of 8.00 μM observed for schisandronic acid and angeloylgomisin O against HL-60 cells [1].

cytotoxicity leukemia cervical carcinoma

Hepatoprotective Mechanism Divergence: Schisandronic Acid vs. Schisandrin C

Schisandronic acid exerts antioxidant effects through ROS reduction and PARP-mediated apoptosis modulation , whereas the lignan schisandrin C protects against acetaminophen-induced hepatotoxicity by reducing CYP2E1 expression, suppressing apoptosis, and activating the Nrf2 signaling pathway .

hepatoprotection oxidative stress Nrf2

Optimal Research and Procurement Application Scenarios for Schisandronic Acid (55511-14-3)


Breast Cancer Apoptosis and PARP Inhibition Studies

Schisandronic acid is optimally deployed in MCF-7 breast cancer cell models to investigate PARP-mediated apoptosis and caspase-3 activation. Its IC50 of 8.06 μM enables robust dose-response studies without excessive cytotoxicity. Researchers seeking a natural product PARP inhibitor scaffold with a distinct chemotype from clinical agents (e.g., olaparib) should prioritize schisandronic acid for mechanistic studies and probe development.

Anti-HCV Entry Inhibitor Lead Optimization Programs

As a validated pan-genotypic HCV entry inhibitor scaffold , schisandronic acid is suitable for medicinal chemistry campaigns aimed at synthesizing derivatives with enhanced potency. Procurement of high-purity schisandronic acid (>98%) is essential for SAR studies, as minor impurities may confound antiviral activity assessments in Huh7 cell-based HCVcc infection models.

Comparative Cytotoxicity Profiling Across Schisandra Isolates

Schisandronic acid should be included in comparative cytotoxicity panels alongside methylgomisin O (IC50 = 1.46 μM against HeLa) and angeloylgomisin O (IC50 = 8.00 μM against HL-60) to delineate cell-line-specific activity profiles. This is particularly relevant for researchers investigating the chemotaxonomic or structure-activity relationships within Schisandraceae triterpenoids.

Oxidative Stress and ROS Scavenging Mechanistic Studies

Given its demonstrated ability to reduce reactive oxygen species generation , schisandronic acid is appropriate for cellular models of oxidative stress. However, researchers must note that its ROS-scavenging activity is coupled with PARP cleavage, distinguishing it from purely antioxidant Schisandra lignans such as schisandrin C, which operate via Nrf2 activation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Schisandronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.